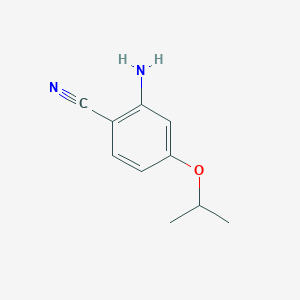![molecular formula C8H3ClF2N2O2 B13072289 6-chloro-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B13072289.png)
6-chloro-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole is a chemical compound characterized by its unique structure, which includes a benzimidazole core with chloro and difluoro substituents.
Preparation Methods
The synthesis of 6-chloro-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole typically involves multiple steps, starting from readily available precursors. The synthetic route often includes halogenation, cyclization, and fluorination reactions under controlled conditions. Industrial production methods may involve optimizing these steps to achieve higher yields and purity .
Chemical Reactions Analysis
6-chloro-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
6-chloro-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
6-chloro-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole can be compared with similar compounds such as:
6-chloro-2,2-difluoro-[1,3]dioxolo[4,5-F]isoquinoline: This compound shares a similar core structure but differs in its substituents and overall properties.
6-chloro-2,2-difluoro-benzo[1,3]dioxol-5-ylamine: Another related compound with different functional groups, leading to distinct chemical and biological behaviors.
Properties
Molecular Formula |
C8H3ClF2N2O2 |
|---|---|
Molecular Weight |
232.57 g/mol |
IUPAC Name |
6-chloro-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole |
InChI |
InChI=1S/C8H3ClF2N2O2/c9-7-12-3-1-5-6(2-4(3)13-7)15-8(10,11)14-5/h1-2H,(H,12,13) |
InChI Key |
KWEWTSREBGKLDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC3=C1OC(O3)(F)F)N=C(N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(Dimethylamino)ethyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13072211.png)
![N-{8-azabicyclo[3.2.1]octan-3-yl}-4-nitrobenzene-1-sulfonamide](/img/structure/B13072212.png)
![1-{7-Oxabicyclo[2.2.1]heptan-2-yl}butane-1,3-dione](/img/structure/B13072219.png)

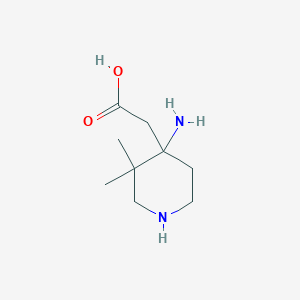
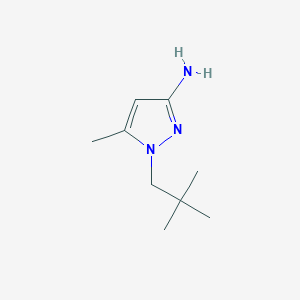

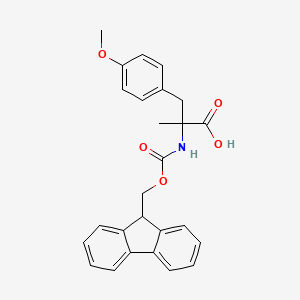
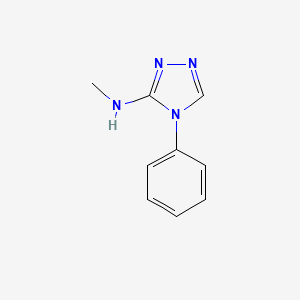
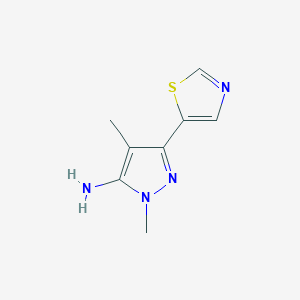
![(2S)-2-{[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl}-5-nitro-2-phenylpiperidine](/img/structure/B13072291.png)
![2-[3-(4-Fluorophenyl)oxetan-3-yl]acetic acid](/img/structure/B13072295.png)
